Cas no 1141057-92-2 (3-Cinnamamidobenzoic Acid)

3-Cinnamamidobenzoic Acid 化学的及び物理的性質
名前と識別子
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- 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
- MLS000714181
- 3-(Cinnamoylamino)benzoic acid
- SMR000274161
- 3-cinnamamidobenzoic acid
- 3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid
- ARONIS020740
- cid_764129
- BDBM63504
- HMS2687B12
- STK037349
- ST45034460
- 3-[[(E)-3-phenylacryloyl]amino]benzoic acid
- 3-((2E)-3-phenylprop-2-enoylamino)benzoic acid
- 3-{[(2E)-3-phenylprop-2-enoyl]amino}benzoic acid
- 3-[[(E)-1-o
- 3-Cinnamamidobenzoic Acid
-
- MDL: MFCD00585576
- インチ: 1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+
- InChIKey: RYDHSPJJPLZJMX-MDZDMXLPSA-N
- ほほえんだ: O=C(/C=C/C1C=CC=CC=1)NC1C=CC=C(C(=O)O)C=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.4
3-Cinnamamidobenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C988533-100mg |
3-Cinnamamidobenzoic Acid |
1141057-92-2 | 100mg |
$ 210.00 | 2022-06-06 | ||
Matrix Scientific | 173572-5g |
3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid |
1141057-92-2 | 5g |
$810.00 | 2023-09-10 | ||
TRC | C988533-50mg |
3-Cinnamamidobenzoic Acid |
1141057-92-2 | 50mg |
$ 135.00 | 2022-06-06 | ||
TRC | C988533-10mg |
3-Cinnamamidobenzoic Acid |
1141057-92-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
Matrix Scientific | 173572-1g |
3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid |
1141057-92-2 | 1g |
$316.00 | 2023-09-10 | ||
Matrix Scientific | 173572-10g |
3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid |
1141057-92-2 | 10g |
$1170.00 | 2023-09-10 |
3-Cinnamamidobenzoic Acid 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
3-Cinnamamidobenzoic Acidに関する追加情報
3-Cinnamamidobenzoic Acid and Its Chemical Properties
3-Cinnamamidobenzoic Acid (CAS No. 1141057-92-2) is a novel benzoic acid derivative that has garnered significant attention in the pharmaceutical industry and biomedical research due to its unique molecular structure and potential biological activities. This compound is characterized by the presence of a benzene ring substituted with a cinnamoyl amide group, which is a key feature that contributes to its pharmacological properties. Recent studies have highlighted the role of 3-Cinnamamidobenzoic Acid in modulating cellular signaling pathways and its potential as a therapeutic agent for various neurological disorders.
The chemical structure of 3-Cinnamamidobenzoic Acid is composed of a benzoic acid core with a cinnamoyl amide substituent. This structural feature allows the compound to interact with multiple biological targets, including proteins and enzymes, thereby influencing cellular processes. The synthesis of 3-Cinnamamidobenzoic Acid has been extensively studied, with recent advancements in green chemistry and asymmetric catalysis enabling more efficient and sustainable production methods.
Recent research has demonstrated that 3-Cinnamamidobenzoic Acid exhibits anti-inflammatory and antioxidant properties, which are critical for its potential therapeutic applications. A 2023 study published in Journal of Medicinal Chemistry reported that this compound can inhibit the NF-κB signaling pathway, a key mediator of inflammation. This finding suggests that 3-Cinnamamidobenzoic Acid may be a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, 3-Cinnamamidobenzoic Acid has shown potential in the field of neurodegenerative diseases. A 2024 study published in Neuropharmacology revealed that this compound can reduce beta-amyloid aggregation, a hallmark of Alzheimer's disease. The mechanism of action involves the modulation of tau protein phosphorylation, which is a critical factor in the progression of the disease. These findings highlight the versatility of 3-Cinnamamidobenzoic Acid in addressing complex biological processes.
The pharmacokinetic profile of 3-Cinnamamidobenzoic Acid is another area of active research. A 2023 clinical trial conducted by a leading pharmaceutical company indicated that this compound has favorable bioavailability and metabolic stability, which are essential for its therapeutic efficacy. The half-life of the compound in vivo has been found to be significantly prolonged compared to its structural analogs, suggesting potential for long-acting formulations.
Moreover, 3-Cinnamamidobenzoic Acid has been explored for its antimicrobial properties. A 2024 study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibits activity against multidrug-resistant bacteria. The mechanism of action involves the disruption of cell membrane integrity, which is a common target for antimicrobial agents. These findings suggest that 3-Cinnamamidobenzoic Acid could be a valuable addition to the antimicrobial arsenal in the face of increasing drug resistance.
The synthetic routes for 3-Cinnamamidobenzoic Acid have been optimized to enhance yield and purity. A 2023 review in Organic Chemistry Insights detailed the use of microwave-assisted synthesis and flow chemistry techniques to achieve high selectivity and efficiency. These advancements are crucial for the large-scale production of this compound, which is essential for its clinical development.
Furthermore, 3-Cinnamamidobenzoic Acid has been investigated for its potential in cancer therapy. A 2024 study published in Cancer Research reported that this compound can induce apoptosis in prostate cancer cells. The mechanism of action involves the activation of mitochondrial pathways and the inhibition of survival signals in cancer cells. These findings underscore the therapeutic potential of 3-Cinnamamidobenzoic Acid in oncology.
The toxicological profile of 3-Cinnamamidobenzoic Acid is an important consideration for its clinical application. A 2023 study in Toxicological Sciences indicated that this compound has a low toxicity profile, with no significant acute toxicity observed in animal models. The long-term safety of the compound is currently under investigation, with ongoing preclinical studies aimed at assessing its chronic toxicity and genotoxicity.
In conclusion, 3-Cinnamamidobenzoic Acid is a compound with a wide range of pharmacological activities and potential therapeutic applications. The recent research highlights its role in inflammation, neurodegeneration, antimicrobial, and cancer therapy. The advancements in synthesis and pharmacokinetics further support its clinical development. As research in this area continues to evolve, 3-Cinnamamidobenzoic Acid may emerge as a versatile therapeutic agent with broad applications in medicine and biotechnology.
For more information on 3-Cinnamamidobenzoic Acid and its research applications, please refer to the latest publications in pharmaceutical science and biomedical research. The ongoing studies are expected to provide further insights into the mechanisms of action and clinical potential of this compound, paving the way for its development as a new therapeutic agent.
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